molecular formula C16H18O7 B567839 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester CAS No. 1258951-02-8

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Katalognummer: B567839
CAS-Nummer: 1258951-02-8
Molekulargewicht: 322.313
InChI-Schlüssel: OBLGWKSTNNZEFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is a complex organic compound characterized by its unique structural features. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a white to pale yellow solid that is insoluble in water but soluble in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester typically involves multiple steps. One common method includes the esterification of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures a consistent and high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

1258951-02-8

Molekularformel

C16H18O7

Molekulargewicht

322.313

IUPAC-Name

[6-(2-ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H18O7/c1-5-20-14(18)13(17)9-6-11-12(22-8-21-11)7-10(9)23-15(19)16(2,3)4/h6-7H,5,8H2,1-4H3

InChI-Schlüssel

OBLGWKSTNNZEFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1OC(=O)C(C)(C)C)OCO2

Synonyme

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.